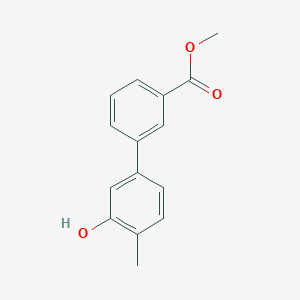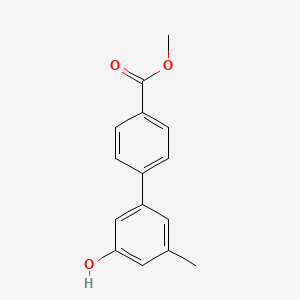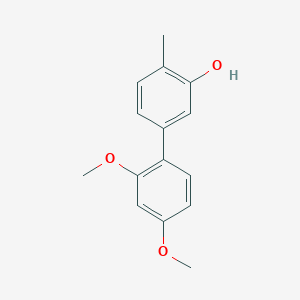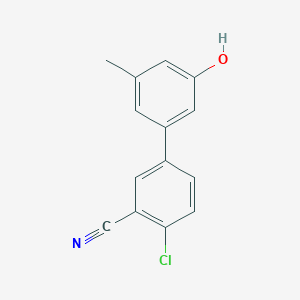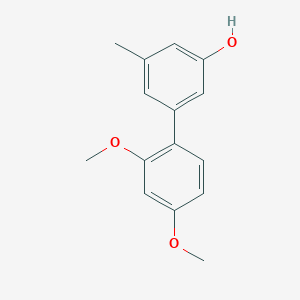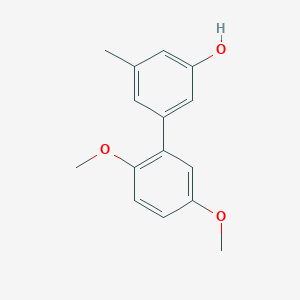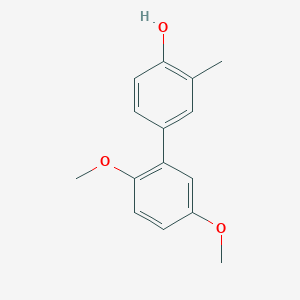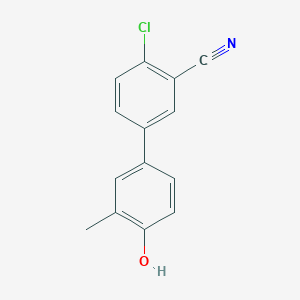
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% (5-E2MP-3-MP) is a synthetic compound that has been used for a variety of scientific applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of around 124-125 °C. 5-E2MP-3-MP has been studied for its potential therapeutic applications and is used in many laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-bacterial properties. Additionally, it has been studied for its potential as an antioxidant and for its ability to inhibit the growth of certain cancer cell lines. It has also been used in studies of drug delivery systems and as a model compound for drug design.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for its anti-inflammatory and anti-bacterial effects. Additionally, it is thought to have antioxidant properties due to its ability to scavenge reactive oxygen species (ROS).
Biochemical and Physiological Effects
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% has been found to have anti-inflammatory and anti-bacterial properties. It has also been found to have antioxidant properties. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cell lines. It has also been found to have an inhibitory effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its availability and relatively low cost. Additionally, it is relatively easy to synthesize and purify. The main limitation of using 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95%. These include further research into its potential therapeutic applications, its mechanism of action, and its potential as a drug delivery system. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could be beneficial. Finally, research into its potential as a model compound for drug design could also be beneficial.
Métodos De Síntesis
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% can be synthesized via a multi-step process. The first step involves the condensation of 4-ethoxy-2-methylphenol with 3-methylphenol in the presence of an acid catalyst. This reaction yields a product with a yield of 95%. The second step involves the purification of the product by column chromatography. This yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-4-18-15-5-6-16(12(3)9-15)13-7-11(2)8-14(17)10-13/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHUQHGGJVOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683901 |
Source


|
| Record name | 4'-Ethoxy-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-97-3 |
Source


|
| Record name | 4'-Ethoxy-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


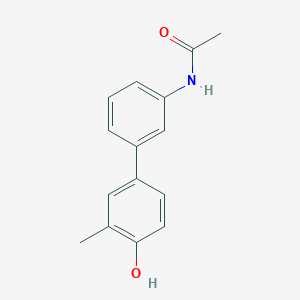
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)

